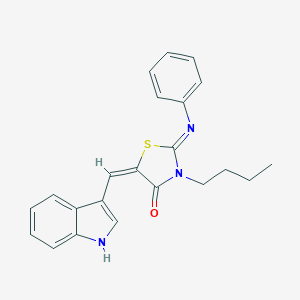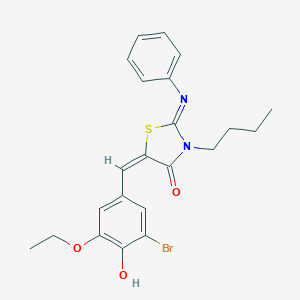![molecular formula C12H11N5S B298822 4-[[(Z)-indol-3-ylidenemethyl]amino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B298822.png)
4-[[(Z)-indol-3-ylidenemethyl]amino]-3-methyl-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(Z)-indol-3-ylidenemethyl]amino]-3-methyl-1H-1,2,4-triazole-5-thione, also known as KIN001-260, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has been identified as a potential drug candidate for the treatment of various diseases.
Mechanism of Action
4-[[(Z)-indol-3-ylidenemethyl]amino]-3-methyl-1H-1,2,4-triazole-5-thione inhibits the activity of enzymes and proteins by binding to their active sites and preventing them from carrying out their normal functions. This results in the disruption of various cellular processes and ultimately leads to cell death.
Biochemical and Physiological Effects:
4-[[(Z)-indol-3-ylidenemethyl]amino]-3-methyl-1H-1,2,4-triazole-5-thione has been shown to induce apoptosis in various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. It has also been shown to inhibit tumor growth in animal models of cancer. Additionally, 4-[[(Z)-indol-3-ylidenemethyl]amino]-3-methyl-1H-1,2,4-triazole-5-thione has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-[[(Z)-indol-3-ylidenemethyl]amino]-3-methyl-1H-1,2,4-triazole-5-thione is its high potency and selectivity. It has been shown to be effective at low concentrations and has minimal off-target effects. However, one limitation of 4-[[(Z)-indol-3-ylidenemethyl]amino]-3-methyl-1H-1,2,4-triazole-5-thione is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for the study of 4-[[(Z)-indol-3-ylidenemethyl]amino]-3-methyl-1H-1,2,4-triazole-5-thione. One area of focus could be the development of more efficient synthesis methods to improve yields and reduce costs. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 4-[[(Z)-indol-3-ylidenemethyl]amino]-3-methyl-1H-1,2,4-triazole-5-thione in other diseases, such as neurodegenerative disorders. Finally, the development of more potent and selective inhibitors based on the structure of 4-[[(Z)-indol-3-ylidenemethyl]amino]-3-methyl-1H-1,2,4-triazole-5-thione could also be explored.
Synthesis Methods
The synthesis of 4-[[(Z)-indol-3-ylidenemethyl]amino]-3-methyl-1H-1,2,4-triazole-5-thione involves the reaction of indole-3-carboxaldehyde with methylamine and thiosemicarbazide in the presence of acetic acid. The resulting product is then purified by column chromatography to obtain pure 4-[[(Z)-indol-3-ylidenemethyl]amino]-3-methyl-1H-1,2,4-triazole-5-thione.
Scientific Research Applications
4-[[(Z)-indol-3-ylidenemethyl]amino]-3-methyl-1H-1,2,4-triazole-5-thione has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes and proteins, including cyclin-dependent kinases, glycogen synthase kinase 3, and histone deacetylases. These enzymes and proteins play a critical role in various cellular processes, including cell cycle regulation, gene expression, and protein synthesis.
properties
Product Name |
4-[[(Z)-indol-3-ylidenemethyl]amino]-3-methyl-1H-1,2,4-triazole-5-thione |
|---|---|
Molecular Formula |
C12H11N5S |
Molecular Weight |
257.32 g/mol |
IUPAC Name |
4-[[(Z)-indol-3-ylidenemethyl]amino]-3-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H11N5S/c1-8-15-16-12(18)17(8)14-7-9-6-13-11-5-3-2-4-10(9)11/h2-7,14H,1H3,(H,16,18)/b9-7+ |
InChI Key |
QRMFZORJERTOQC-VQHVLOKHSA-N |
Isomeric SMILES |
CC1=NNC(=S)N1N/C=C/2\C=NC3=CC=CC=C32 |
SMILES |
CC1=NNC(=S)N1NC=C2C=NC3=CC=CC=C32 |
Canonical SMILES |
CC1=NNC(=S)N1NC=C2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298739.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide](/img/structure/B298740.png)
![1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide](/img/structure/B298741.png)
![N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B298742.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B298743.png)
![N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B298747.png)
![2-[5-chloro-2-methyl(phenylsulfonyl)anilino]-N-(2-methylbenzyl)acetamide](/img/structure/B298748.png)
![2-[2-chloro(phenylsulfonyl)anilino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B298749.png)
![N-benzyl-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide](/img/structure/B298753.png)
![N-(4-bromophenyl)-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide](/img/structure/B298754.png)
![N-(4-chlorophenyl)-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide](/img/structure/B298755.png)
![2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-naphthalen-1-ylacetamide](/img/structure/B298757.png)

